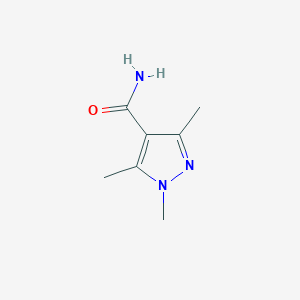
1,3,5-トリメチル-1H-ピラゾール-4-カルボキサミド
概要
説明
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C7H11N3O It belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms
科学的研究の応用
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
作用機序
Target of Action
Pyrazole derivatives have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide with its targets.
Biochemical Pathways
Given the broad range of activities of pyrazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Given the broad range of activities of pyrazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidizing agents and may act as an intermediate in organic chemical synthesis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s reactivity and stability.
Cellular Effects
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrazole compounds, including 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, exhibit bioactivity that can impact cellular functions . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses . The compound’s structure allows it to fit into enzyme active sites, thereby modulating their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide can change over time. Its stability and degradation are important factors to consider. The compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for its application in research and development.
Dosage Effects in Animal Models
The effects of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioactivity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide within cells and tissues are essential for its bioactivity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its biochemical interactions and overall bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1. This method yields 1,3,5-trisubstituted-1H-pyrazoles in high yields (78-92%) and is characterized by its simplicity and metal-free catalysis .
Industrial Production Methods
Industrial production methods for 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
類似化合物との比較
Similar Compounds
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a carboxamide group.
1,3,5-Trimethylpyrazole-containing malonamide derivatives: These derivatives have been studied for their biological activities and show similarities in their chemical structure.
Uniqueness
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQXNNDLWBTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide](/img/structure/B1388303.png)

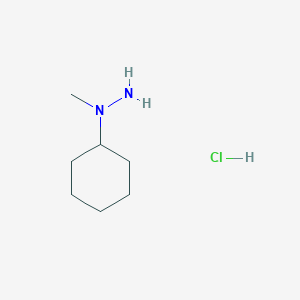


![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)
![2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine](/img/structure/B1388315.png)
![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)
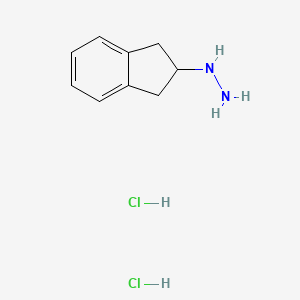
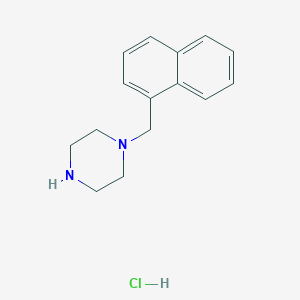
![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1388319.png)
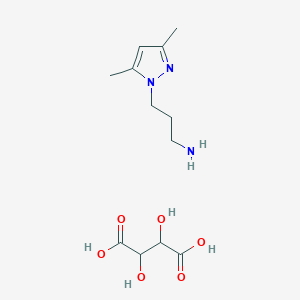

![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)
